2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 2-aminobenzimidazole with phenylacetaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of the benzodiazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, and enzymes, affecting their function. It may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride: Similar structure but with a methoxy group, which may alter its chemical and biological properties.
2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine: The non-dihydrochloride form, which may have different solubility and reactivity.
Uniqueness
2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific combination of a benzodiazole ring with an ethylamine side chain. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
CAS No. |
2703779-64-8 |
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Molecular Formula |
C15H17Cl2N3 |
Molecular Weight |
310.2 |
Purity |
95 |
Origin of Product |
United States |
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